4-Amino-5-bromo-2-chlorophenol
CAS No.:
Cat. No.: VC17233165
Molecular Formula: C6H5BrClNO
Molecular Weight: 222.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5BrClNO |
---|---|
Molecular Weight | 222.47 g/mol |
IUPAC Name | 4-amino-5-bromo-2-chlorophenol |
Standard InChI | InChI=1S/C6H5BrClNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2 |
Standard InChI Key | DBFPBOJIOOJCLS-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=CC(=C1Cl)O)Br)N |
Introduction
Molecular and Structural Characteristics
Chemical Identity
4-Amino-5-bromo-2-chloropyrimidine is a pyrimidine derivative with the molecular formula C₄H₃BrClN₃ and a molar mass of 208.44 g/mol . Its structure features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with functional groups at positions 2 (chloro), 4 (amino), and 5 (bromo). The IUPAC name is 5-bromo-2-chloropyrimidin-4-amine, and its SMILES notation is NC1=NC(Cl)=NC=C1Br .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry | 205672-25-9 | |
PubChem CID | 2763293 | |
InChI Key | QOWALNIZDHZTSM-UHFFFAOYSA-N | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility and Stability
The compound is slightly soluble in water and requires storage at 2–4°C in airtight containers to prevent degradation . Its stability under refrigeration makes it suitable for long-term storage in pharmaceutical R&D.
Synthetic Methodologies
Conventional Synthesis
Traditional routes involve multi-step halogenation and amination of pyrimidine precursors, often leading to low yields (≤70%) and bromine utilization rates below 50% . These methods are hampered by byproduct formation and excessive solvent use.
One-Step Catalytic Synthesis (CN114591250A)
A 2022 patent describes an optimized one-step method using 2-hydroxypyrimidine and hydrobromic acid under hydrogen peroxide catalysis, followed by phosphorylation with phosphorus oxychloride and organic amines (e.g., triethylamine) .
Key Advantages:
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Yield Enhancement: 94.1–99.4% yield via controlled reaction kinetics .
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Bromine Utilization: 95–98% efficiency, reducing waste and cost .
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Reduced Emissions: Minimal smoke or toxic gas release during synthesis .
Table 2: Reaction Conditions and Outcomes
Parameter | Example 1 | Example 2 |
---|---|---|
2-Hydroxypyrimidine | 1 mol | 1 mol |
HBr Concentration | 40 wt% | 50 wt% |
Reaction Temperature | 120°C | 50°C |
Reaction Time | 8 hours | 5 hours |
Yield | 94.1% | 99.4% |
Purity (HPLC) | 98.2% | 98.9% |
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor for kinase inhibitors and antiviral agents. Its halogenated pyrimidine core enables selective binding to biological targets, such as EGFR (epidermal growth factor receptor) in cancer therapeutics .
Agrochemical Development
In agrochemicals, it is functionalized into herbicides and fungicides. The bromine and chlorine substituents enhance lipid solubility, improving foliar absorption and rainfastness .
Environmental and Regulatory Considerations
The compound’s environmental impact is mitigated by high bromine utilization in modern syntheses . Regulatory data (e.g., REACH) are pending, but its use in closed systems minimizes occupational exposure risks.
Future Research Directions
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Thermodynamic Studies: Characterize melting/boiling points for process optimization.
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Biological Screening: Expand structure-activity relationship (SAR) studies for anticancer applications.
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Green Chemistry: Explore biocatalytic routes to replace phosphorus oxychloride.
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